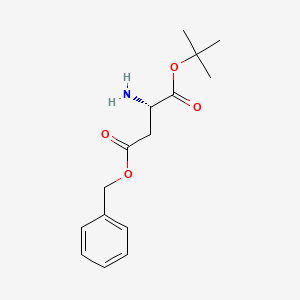

H-Asp(OBzl)-OtBu

Description

Significance of Differential Carboxyl Protection in Trifunctional Amino Acids

Trifunctional amino acids, which possess a reactive group in their side chain in addition to the backbone α-amino and α-carboxyl groups, require a multi-layered protection scheme during chemical synthesis. nih.gov Aspartic acid, with its side-chain β-carboxyl group, necessitates careful management to prevent unwanted reactions. nih.gov If both carboxyl groups are left unprotected or are protected by identical groups, uncontrolled polymerization or side-chain branching can occur during peptide coupling steps. peptide.com

A primary challenge in syntheses involving aspartic acid is the formation of aspartimide. iris-biotech.denih.gov This deleterious side reaction occurs when the nitrogen atom of the succeeding peptide bond attacks the activated β-carboxyl ester of the aspartyl residue, leading to a cyclic imide intermediate. iris-biotech.de This process is particularly pronounced under the basic conditions often used for Fmoc-group removal in solid-phase peptide synthesis (SPPS). iris-biotech.de The resulting aspartimide can then undergo epimerization and subsequent ring-opening to yield a mixture of α- and β-linked peptide isomers, which are difficult to separate from the desired product, thereby reducing yield and purity. iris-biotech.debiotage.com

Differential protection, where the α- and β-carboxyl groups are masked with distinct protecting groups that can be removed under different, specific conditions, is the definitive solution to this problem. iris-biotech.de This strategy, known as an orthogonal protection scheme, ensures that one carboxyl group can be selectively deprotected and reacted while the other remains shielded, providing complete control over the synthetic pathway. nih.govbiosynth.com By using a more robust protecting group on the β-carboxyl side chain, such as a benzyl (B1604629) ester, the propensity for aspartimide formation can be significantly minimized. researchgate.net

Historical Development and Evolution of Benzyl and tert-Butyl Esters in Peptide Chemistry

The concept of protecting groups is fundamental to peptide synthesis, with two main strategies dominating the field: the tert-butoxycarbonyl/benzyl (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) methods. nih.gov The benzyl (Bzl) and tert-butyl (tBu) esters are central to these orthogonal schemes. biosynth.com

The benzyl ester was one of the early protecting groups used for carboxyl functions, particularly in the Boc/Bn strategy. nih.gov It is typically cleaved under harsh acidic conditions, such as with hydrofluoric acid (HF), or more commonly through catalytic hydrogenolysis (e.g., using H₂ with a palladium catalyst). organic-chemistry.org This chemical stability made it an ideal choice for protecting side chains during the synthesis of long peptides where the N-terminal Boc group was repeatedly removed with a milder acid like trifluoroacetic acid (TFA).

The tert-butyl ester was introduced as a key component of the now widely adopted Fmoc/tBu strategy. iris-biotech.de In this approach, the temporary N-α-Fmoc group is removed with a base (typically piperidine), while the more permanent side-chain protecting groups, including tBu esters on aspartic and glutamic acid, are stable to these conditions. peptide.comiris-biotech.de The tBu group is then removed during the final cleavage step from the solid-phase resin using a moderately strong acid, most commonly TFA. iris-biotech.debiosynth.com

The combination of benzyl and tert-butyl esters in a single molecule like H-Asp(OBzl)-OtBu provides a powerful "quasi-orthogonal" system. biosynth.com The tBu ester is labile to TFA, the Bzl ester is labile to hydrogenolysis, and both are stable to the piperidine (B6355638) used to remove an Fmoc group. iris-biotech.deorganic-chemistry.org This tiered lability allows for the selective deprotection of each carboxyl group in the presence of the other, a critical capability for advanced synthetic applications.

Table 1: Comparison of Benzyl (Bzl) and tert-Butyl (tBu) Ester Protecting Groups

| Property | Benzyl (Bzl) Ester | tert-Butyl (tBu) Ester | Orthogonality Basis |

|---|---|---|---|

| Primary Cleavage Condition | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) organic-chemistry.org | Strong/Moderate Acid (e.g., TFA, HCl) iris-biotech.de | Different reaction mechanisms (reduction vs. acidolysis). |

| Stability to Base | Stable (e.g., to Piperidine) biosynth.com | Stable (e.g., to Piperidine) peptide.com | Both are stable to conditions used for Fmoc removal. |

| Stability to Mild Acid | Stable (e.g., to dilute TFA) | Labile (cleaved by TFA) iris-biotech.de | tBu is cleaved while Bzl remains intact. |

| Alternative Cleavage | Strong Acid (e.g., HF, HBr) peptide.com, Nickel Boride organic-chemistry.org | - | Provides additional, albeit less common, deprotection routes. |

Fundamental Role of Protected Aspartic Acid Derivatives in Complex Molecule Synthesis

The true value of an orthogonally protected building block like this compound is realized in the synthesis of complex, non-linear molecules. peptide.com While simple linear peptides can be assembled using standard Fmoc-Asp(OtBu)-OH, the creation of more elaborate structures requires the ability to selectively functionalize the amino acid side chain.

This compound serves as a versatile synthetic linchpin. With its α-amino group available for standard peptide elongation, chemists can incorporate it into a growing peptide chain. Subsequently, the orthogonal nature of the Bzl and tBu esters allows for several advanced manipulations:

Side-Chain Cyclization: The benzyl group on the side chain can be selectively removed (e.g., via hydrogenolysis) while the peptide remains anchored to a solid support and all other protecting groups (including the tBu ester) are intact. The newly freed β-carboxyl group can then be coupled with a side-chain amino group from another residue (like lysine) to form a side-chain-to-side-chain lactam bridge, a common feature in constrained, biologically active peptides.

Branched Peptides: The free β-carboxyl group can serve as an attachment point for the synthesis of a second, distinct peptide chain, creating a branched or "dendrimeric" structure.

Conjugation and Labeling: After selective deprotection, the side-chain carboxyl group can be used to attach reporter molecules such as fluorophores, biotin (B1667282) tags, or other chemical probes for use in biochemical and diagnostic assays.

By providing independent chemical handles on the α- and β-carboxyl groups, this compound and similar derivatives are indispensable tools that grant chemists the precision needed to move beyond linear sequences and construct the complex molecular architectures required for advanced research in drug discovery, chemical biology, and materials science. semanticscholar.orgnih.gov

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation/Formula |

|---|---|

| (2S)-4-O-benzyl 1-O-tert-butyl 2-aminobutanedioate | This compound |

| Aspartic Acid | Asp |

| Benzyl Ester | -OBzl |

| tert-Butyl Ester | -OtBu |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| tert-Butoxycarbonyl | Boc |

| Trifluoroacetic Acid | TFA |

| Piperidine | C₅H₁₁N |

| Hydrofluoric Acid | HF |

| Palladium on Carbon | Pd/C |

| Lysine | Lys |

| Glutamic Acid | Glu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNHAOOUAHIECU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Asp Obzl Otbu and Analogous Aspartic Acid Derivatives

Regioselective Esterification Approaches for Aspartic Acid Carboxyl Groups.

Aspartic acid possesses two carboxyl groups: the α-carboxyl group directly attached to the α-carbon and the β-carboxyl group located on the side chain. Regioselective esterification aims to selectively modify one of these carboxyl groups while leaving the other free or protected differently.

Direct esterification typically involves reacting aspartic acid with the desired alcohol in the presence of an acid catalyst. For preparing benzyl (B1604629) esters, reacting aspartic acid with benzyl alcohol in the presence of p-toluenesulfonic acid is a reported method. This reaction, often performed under reflux in a water-azeotroping solvent like cyclohexane (B81311), can yield the dibenzyl ester as a p-toluenesulfonate salt with high yields. acs.orgresearchgate.net For example, reacting L-aspartic acid with p-toluenesulfonic acid monohydrate and benzyl alcohol in refluxing cyclohexane has been shown to efficiently produce (S)-dibenzyl aspartate p-toluenesulfonate. acs.org While this method can provide dibenzyl esters, achieving regioselectivity for a mono-ester like the β-benzyl ester often requires careful control of stoichiometry and reaction conditions, or subsequent selective deprotection.

The preparation of tert-butyl esters can be achieved through transesterification reactions or by reacting aspartic acid with isobutene under acidic conditions. One method involves mixing aspartic acid with tert-butyl acetate (B1210297) under the catalytic action of perchloric acid, yielding a mixture of di-tert-butyl ester, α-tert-butyl ester, and β-tert-butyl ester. google.com Another approach for preparing tert-butyl esters involves suspending aspartic acid in dichloromethane (B109758) and passing isobutene through the mixture under the catalysis of anhydrous p-toluenesulfonic acid. google.com These direct methods often result in mixtures of mono- and di-esters, necessitating separation to obtain the desired regioselectively esterified product.

Indirect methods can offer improved regioselectivity. One such approach involves the formation of oxazolidinone intermediates. For example, a method for regioselective tert-butylation involves converting Z-Asp-OH to a 3-Benzyloxycarbonyl-5-oxooxazolidine-4-acetic acid intermediate. thieme-connect.de This intermediate can then be reacted with isobutene under acidic conditions to introduce the tert-butyl group. thieme-connect.de Subsequent opening of the oxazolidinone ring, typically by alkaline hydrolysis or catalytic hydrogenolysis, yields the tert-butyl ester. thieme-connect.de This strategy allows for the selective introduction of the tert-butyl group at a specific carboxyl position after the formation of the cyclic intermediate.

Boroxazolidinone derivatives have also been explored for the synthesis of aspartic acid esters. These methodologies often involve the reaction of the amino acid with a trialkylborane to form a boroxazolidinone intermediate. thieme-connect.de For instance, a procedure describes the synthesis of boroxazolidinones by reacting finely powdered aspartic acid with a solution of triethylborane (B153662) in THF. thieme-connect.de These intermediates can then be utilized for esterification reactions. A method for synthesizing H-Asp(OBzl)-OH via a boroxazolidinone derivative involves adding dicyclohexylamine (B1670486) and benzyl bromide to the aspartic acid boroxazolidinone derivative in DMF. thieme-connect.de This indicates that boroxazolidinone intermediates can be employed to facilitate the introduction of benzyl ester groups.

N-Terminal Protection and Deprotection Strategies.

In peptide synthesis, the α-amino group of amino acids must be protected to prevent unwanted polymerization. Two common protecting groups are Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc).

Fmoc chemistry is widely used in solid-phase peptide synthesis due to its lability under mild basic conditions, allowing for iterative coupling of amino acids. nih.gov While Fmoc-Asp(OtBu)-OH is a standard building block in Fmoc SPPS, peptide.com the synthesis of H-Asp(OBzl)-OtBu requires a free amino group. Fmoc-Cl is a reagent used to introduce the Fmoc group. advancedchemtech.comwikipedia.orgcenmed.comfishersci.com The Fmoc group is removed using a base, typically piperidine (B6355638). nih.gov The compatibility of Fmoc chemistry in the synthesis of this compound would involve introducing the benzyl and tert-butyl esters at the carboxyl groups and then removing an N-terminal Fmoc group if it were used during intermediate steps. However, the target molecule this compound has a free N-terminus, suggesting that if an Fmoc group were used during synthesis, it would be removed as a final step. Fmoc-Asp(OBzl)-OH is a reported derivative, peptide.com which could potentially be an intermediate in a route to this compound, requiring Fmoc deprotection.

Data Table: Selected Aspartic Acid Derivatives and Protecting Groups

| Compound/Protecting Group | Abbreviation | PubChem CID | Application in Peptide Synthesis |

| Aspartic acid | Asp | 5960 nih.govdsmz.decenmed.com | Parent amino acid |

| Benzyl alcohol | BzlOH | 244 nih.govuni.lufishersci.atfishersci.se | For benzyl ester formation |

| tert-Butyl alcohol | tBuOH | 6386 nih.govfishersci.comnih.govfishersci.at | For tert-butyl ester formation |

| Fmoc-Cl | Fmoc-Cl | 34367 advancedchemtech.comwikipedia.orgcenmed.comfishersci.com | Fmoc protection reagent |

| Di-tert-butyl dicarbonate (B1257347) | Boc-anhydride | 90495 fishersci.befishersci.atwikipedia.org | Boc protection reagent |

| H-Asp(OBzl)-OH | 101186 acrospharma.co.krfishersci.nosigmaaldrich.com | Protected aspartic acid derivative | |

| H-Asp(OtBu)-OH | 10967881 (Parent of 56777343) nih.gov | Protected aspartic acid derivative | |

| Fmoc-Asp(OtBu)-OH | 71989-14-5 peptide.com | Standard Fmoc building block | |

| Boc-Asp(OBzl)-OH | 7536-58-5 sigmaaldrich.com | Standard Boc building block | |

| This compound | 10967881 nih.gov (Hydrochloride: 56777343 nih.govambeed.comfishersci.com) | Target compound |

Detailed Research Findings:

Research has explored various conditions for regioselective esterification. For instance, the direct esterification of L-aspartic acid with benzyl alcohol using p-toluenesulfonic acid in cyclohexane under reflux with a Dean-Stark trap has been reported to give (S)-dibenzyl aspartate p-toluenesulfonate in high yield (94%). acs.org The melting point was reported as 159.9 °C and the optical rotation as [α]D25 = +9.6 (c 1, CHCl3). acs.org

In the context of tert-butyl ester formation, transesterification of aspartic acid with tert-butyl acetate catalyzed by perchloric acid yields a mixture of products, including Asp(OtBu) and Asp-OtBu, which are assigned to the aqueous phase after neutralization and pH adjustment to 8-9. google.com The reaction temperature is typically 15-20 °C with a reaction time of 36-48 hours. google.com

Studies on boroxazolidinone intermediates show that the reaction of aspartic acid with triethylborane in THF can form the corresponding boroxazolidinone derivative within minutes, depending on the fineness of the amino acid powder. thieme-connect.de This intermediate can then be used for subsequent esterification reactions. thieme-connect.de

The use of Fmoc chemistry in peptide synthesis with Asp(OtBu) residues can lead to aspartimide formation under strong basic conditions, a side reaction that can be suppressed by adding acidic modifiers or through backbone protection strategies. nih.gov

Boc chemistry utilizes Boc-Asp(OBzl)-OH as a common building block, although it can also be prone to side reactions like cyclization to aminosuccinate moieties, particularly when followed by certain amino acids. peptide.com

Stereoselective Synthesis of Protected Aspartic Acid Derivatives.

Stereoselective synthesis is paramount when dealing with chiral molecules like amino acid derivatives to ensure the desired enantiomer or diastereomer is obtained with high purity. Aspartic acid has a stereogenic center at the α-carbon. Maintaining or establishing the correct stereochemistry at this center is critical for the biological activity of peptides and other molecules incorporating aspartic acid. Epimerization, the process leading to the inversion of configuration at a stereogenic center, is a significant concern during peptide synthesis and the synthesis of protected amino acids, particularly at the α-carbon. mdpi.comthieme-connect.de

Several factors can induce epimerization, including the presence of a stereochemical center, the structure of the amino acid (those with electron-withdrawing groups on the side chain are more prone), and the activation of the carboxyl group during coupling reactions. mdpi.comthieme-connect.de The formation of oxazol-5(4H)-one intermediates through the activation of the carboxyl group is a common mechanism for epimerization in peptide synthesis. mdpi.com

Stereoselective synthesis of protected aspartic acid derivatives often focuses on controlling the configuration at the α-carbon. While this compound itself is typically derived from stereochemically pure L-aspartic acid, the synthetic methods used to introduce the protecting groups must avoid epimerization.

Asymmetric Synthetic Approaches for Chiral Purity.

Asymmetric synthesis aims to synthesize chiral compounds in enantiomerically enriched or pure forms. For aspartic acid derivatives, this involves creating or manipulating the stereocenter at the α-carbon with high selectivity. While this compound is usually prepared from naturally occurring L-aspartic acid, asymmetric synthetic approaches are relevant for generating unnatural aspartic acid derivatives or the less common D-isomer with high chiral purity.

Asymmetric synthetic methodologies for amino acid derivatives often involve:

Asymmetric Catalysis: Utilizing chiral catalysts to direct the formation of one enantiomer over the other in reactions like Michael additions or hydrogenations. acs.orgnih.govnih.govrenyi.husioc-journal.cnnih.govbeilstein-journals.orgacs.org

Chiral Auxiliaries: Attaching a chiral molecule to the reactant to influence the stereochemical outcome of a reaction, which is later removed.

Starting from Chiral Pool Materials: Employing naturally occurring chiral compounds, such as L-aspartic acid, as the starting material, as is common for synthesizing L-H-Asp(OBzl)-OtBu. researchgate.net

Research has explored asymmetric synthesis of β-substituted aspartic acid derivatives using catalytic methods. acs.orgnih.gov One method involves a multi-stage one-pot procedure where a nucleophilic catalyst plays multiple roles, leading to optically enriched β-substituted aspartic acids with high enantioselectivity and diastereoselectivity. acs.orgnih.gov Another approach involves the stereoselective incorporation of 2,3-diaminosuccinic acid, an aspartic acid derivative, into peptide structures using orthogonally protected precursors. nih.gov Asymmetric synthesis of chiral amino carboxylic-phosphonic acid derivatives, some derived from aspartic acid, has also been investigated using chiral auxiliaries, chiral substrates, or chiral catalysts. scispace.com

Data on asymmetric synthesis of aspartic acid derivatives highlights the importance of the catalyst, reaction conditions, and starting materials in achieving high enantiomeric and diastereomeric purity.

| Synthetic Method | Substrate Type | Catalyst/Chiral Source | Product Type | Enantioselectivity (ee) | Diastereoselectivity (de) | Reference |

| Catalytic Asymmetric Synthesis (Multi-stage, one-pot) | β-substituted aspartic acid precursors | Chiral nucleophilic catalyst | Optically enriched β-substituted aspartic acids | High | High | acs.orgnih.gov |

| Stereoselective incorporation into peptides | 3-azido aspartic acid derivatives | Not specified | Peptides with 2,3-diaminosuccinic acid | Stereoselective | Not specified | nih.gov |

| Asymmetric Synthesis of β-phosphono-α-amino acids (derived from aspartic acid) | Various | Chiral auxiliary, substrate, or catalyst | β-phosphono-α-amino acid derivatives | Up to 98% | Not specified | scispace.com |

Note: Specific ee and de values for the catalytic asymmetric synthesis of β-substituted aspartic acids were described as "high" in the source text. Specific values for the stereoselective incorporation of 3-azido aspartic acid derivatives were not provided regarding ee/de of the aspartic acid derivative itself, but the incorporation into peptides was described as stereoselective.

Strategies for Maintaining and Assessing Stereochemical Integrity.

Maintaining stereochemical integrity is crucial throughout the synthesis of protected amino acids and their subsequent use in peptide synthesis. Epimerization at the α-carbon can lead to the formation of undesired stereoisomers, which can be difficult to separate and may result in peptides with altered biological activity. mdpi.comthieme-connect.de

Strategies employed to minimize epimerization and maintain chiral purity include:

Choice of Protecting Groups: The nature of the protecting groups can influence the propensity for epimerization. For instance, certain side-chain protecting groups on aspartic acid can affect aspartimide formation, a base-induced side reaction in Fmoc-SPPS that can lead to epimerization and the formation of α- and β-aspartyl peptides. mdpi.com

Selection of Coupling Reagents and Conditions: The choice of coupling reagents and reaction conditions in peptide synthesis significantly impacts epimerization levels. Some coupling reagents and basic conditions are known to induce higher levels of epimerization. mdpi.comthieme-connect.descielo.org.mx Acidic coupling conditions can be sufficient to maintain stereochemistry for some amino acids. nih.gov The addition of acidic modifiers has also been shown to reduce aspartimide formation and related impurities. nih.gov

Minimizing Reaction Time and Avoiding Harsh Conditions: Prolonged reaction times, elevated temperatures, and strong bases or acids can increase the risk of epimerization. mdpi.comthieme-connect.de

Intermediate Purification: Purifying intermediates can help remove epimerized products formed in earlier steps, although this can add complexity and cost to the synthesis. mdpi.com

Designing Synthetic Routes to Avoid Epimerization-Prone Intermediates: Some synthetic strategies are specifically designed to bypass intermediates known to be susceptible to racemization, such as immediately reducing aldehyde intermediates formed from amino acids to the corresponding alcohols. thieme-connect.com

Assessing stereochemical integrity is essential to confirm the chiral purity of protected amino acid derivatives and peptides. Common methods for assessing stereochemical purity include:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and diastereomers and quantifying the level of unwanted stereoisomers. acs.orgtandfonline.com Specific chiral stationary phases, such as protein-based or macrocyclic antibiotic-based columns, are effective for resolving protected amino acids. tandfonline.com Chiral HPLC can detect low levels of epimerized products, such as the D-isomer in samples of protected L-amino acids. tandfonline.com

NMR Spectroscopy: In some cases, NMR spectroscopy, particularly using chiral shift reagents or by analyzing diastereomeric mixtures, can be used to assess stereochemical purity. acs.orgresearchgate.net

Marfey's Reagent: Marfey's reagent (Na-(2,4-dinitro-S-fluorophenyl)-L-alaninamide) is a common reagent used to determine the stereochemistry of hydrolyzed amino acids. mdpi.com

Optical Rotation: Measuring the optical rotation of a chiral compound can provide an indication of its enantiomeric purity, although this method is less sensitive than chiral HPLC for detecting low levels of impurities.

Maintaining stereochemical integrity is a continuous effort in the synthesis of protected aspartic acid derivatives and subsequent peptide assembly, requiring careful consideration of synthetic strategies, reaction conditions, and analytical methods.

| Method of Assessment | Principle | Application | Advantages | Limitations | Reference |

| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a chiral stationary phase | Separating and quantifying stereoisomers in protected amino acids and peptides | High sensitivity, quantitative analysis, applicable to various protected amino acids | Requires appropriate chiral column and optimized mobile phase | acs.orgtandfonline.com |

| NMR Spectroscopy | Analyzing spectroscopic differences between stereoisomers (often with chiral agents) | Assessing diastereomeric purity, sometimes enantiomeric purity | Can provide structural information | May require chiral additives, less sensitive than chiral HPLC for low impurities | acs.orgresearchgate.net |

| Marfey's Reagent | Derivatization of amino acids to form diastereomers separable by chromatography | Determining stereochemistry of hydrolyzed amino acids | Useful for analyzing amino acid composition and stereochemistry after hydrolysis | Requires hydrolysis of the peptide/protected amino acid | mdpi.com |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral substance | Indicating enantiomeric purity | Simple measurement | Less sensitive to low levels of impurities, requires a pure sample | Not explicitly detailed as a primary assessment method in the search results for purity |

Mechanistic Investigations of Reactions Involving H Asp Obzl Otbu and Its Analogs

Reaction Pathways for Ester Formation and Cleavage.

Ester formation involving aspartic acid derivatives typically involves the reaction of the carboxylic acid group with an alcohol in the presence of a coupling agent or under acidic conditions. For the formation of benzyl (B1604629) or tert-butyl esters on the aspartic acid side chain, standard esterification procedures are employed. Cleavage of these ester groups, particularly in the context of peptide synthesis, requires specific conditions that are orthogonal to other protecting groups present in the peptide chain.

Cleavage of esters can occur through hydrolysis or transesterification. In peptide synthesis, controlled cleavage is necessary to selectively deprotect the carboxyl group for further coupling or modification. The mechanism of cleavage is highly dependent on the nature of the ester and the reagents used.

Mechanisms of Protecting Group Cleavage.

The benzyl (OBzl) and tert-butyl (OtBu) ester protecting groups are commonly used in peptide synthesis due to their differential lability to various deprotection conditions. The tert-butyl ester is generally acid-labile, while the benzyl ester is typically removed by catalytic hydrogenation or strong acid. This orthogonality allows for selective deprotection strategies.

Acid-Mediated Cleavage of tert-Butyl Esters.

Tert-butyl esters are widely used acid-labile protecting groups that are typically cleaved during the final cleavage of a peptide from the resin using trifluoroacetic acid (TFA). acs.orgpeptide.com The mechanism of acid-mediated cleavage of tert-butyl esters proceeds via a carbocation intermediate. In the presence of a strong acid like TFA, the oxygen atom of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by a weak nucleophile like water or an alcohol. Alternatively, and more commonly for tert-butyl esters due to the stability of the tert-butyl carbocation, the protonated ester can undergo an E1-like elimination pathway, where the tert-butyl group departs as a stable carbocation, followed by deprotonation of the acid. researchgate.net This mechanism is favored by the highly branched nature of the tert-butyl group, which readily forms a stable tertiary carbocation.

The t-butyl cations formed during hydrolysis can potentially react with nucleophilic residues in the peptide, necessitating the inclusion of scavengers such as thiophenol and anisole (B1667542) in the cleavage mixture. peptide.com

Catalytic Hydrogenolysis of Benzyl Esters.

Benzyl esters are commonly removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.org The mechanism involves the cleavage of the benzyl-oxygen bond through a concerted or radical pathway on the catalyst surface. The π system of the benzyl group interacts with the metal catalyst, facilitating the scission of the C-O bond and the uptake of hydrogen, yielding the free carboxylic acid and toluene. This method is mild and orthogonal to many other protecting groups, but it is incompatible with sulfur-containing amino acids (like cysteine and methionine) and other reducible functional groups. publish.csiro.au

Another method for cleaving benzyl esters involves the action of hydrogen bromide in acetic acid, although benzyl esters are generally more resistant to this reagent compared to benzyloxycarbonyl (Z) amino-protecting groups. publish.csiro.au

Lewis Acid-Mediated Side Chain Deprotection.

Lewis acids can also be employed for the deprotection of side chain esters on aspartic acid. For instance, ferric chloride (FeCl₃) has been shown to mediate the on-resin deprotection of tert-butyl-protected aspartic acid and glutamic acid side chains in peptides during solid-phase peptide synthesis. acs.orgnih.gov This method offers a mild and selective approach, compatible with various other common side chain protecting groups. acs.orgnih.gov The mechanism likely involves coordination of the Lewis acid to the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating cleavage. Other Lewis acids like TiCl₄, silyl (B83357) triflates, ZnBr₂, and CeCl₃·7H₂O–NaI have also been explored for tert-butyl ester cleavage. acs.orgnih.gov Chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups has been explored using ZnBr₂. researchgate.net

Mechanisms and Mitigation of Aspartimide Formation.

Aspartimide formation, also known as succinimide (B58015) formation, is a significant side reaction encountered during the synthesis of aspartate-containing peptides. iris-biotech.deiris-biotech.de This intramolecular cyclization leads to the formation of a five-membered cyclic imide (aspartimide or aminosuccinyl residue) by the reaction of the peptide backbone nitrogen of the C-terminal adjacent residue with the β-carboxyl group of the aspartic acid residue, with the release of the carboxyl protecting group. iris-biotech.deiris-biotech.denih.govsemanticscholar.org This reaction is particularly problematic as the formed aspartimide can undergo rapid epimerization and subsequent ring-opening by nucleophiles (such as water, hydroxide, or amines like piperidine (B6355638) used in Fmoc deprotection) to yield a mixture of α- and β-aspartyl peptides, as well as epimerized products. iris-biotech.deiris-biotech.dersc.org These by-products can be difficult to separate from the desired peptide, leading to lower yields and complicated purification. iris-biotech.deiris-biotech.dersc.org

Aspartimide formation is strongly sequence-dependent and is preferably occurs at Asp-X motifs where X is an amino acid with minimal steric hindrance, such as glycine (B1666218), asparagine, alanine, or glutamine, with Asp-Gly sequences being particularly vulnerable. iris-biotech.dersc.org

Base-Catalyzed Aspartimide Formation Pathways.

Base-catalyzed aspartimide formation is a notable side reaction in Fmoc solid-phase peptide synthesis (SPPS), often occurring during the piperidine-mediated Fmoc deprotection step. peptide.comiris-biotech.dersc.orgscholaris.ca The mechanism involves the abstraction of a proton from the amide nitrogen on the C-terminal side of the aspartic acid residue by a base. The resulting anionic nitrogen then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the β-carboxyl ester. iris-biotech.deiris-biotech.denih.govsemanticscholar.orgrsc.org This cyclization expels the β-carboxyl protecting group (e.g., OBzl or OtBu) and forms the five-membered succinimide ring. iris-biotech.deiris-biotech.de

The formed aspartimide is susceptible to attack by nucleophiles present in the reaction mixture, such as piperidine or residual water, leading to the formation of undesired by-products, including piperidides and β-peptides. iris-biotech.dersc.org

Several strategies have been developed to mitigate base-catalyzed aspartimide formation. These include:

Using sterically hindered side chain protecting groups: Bulky esters on the β-carboxyl group can sterically hinder the intramolecular attack by the backbone nitrogen. iris-biotech.deiris-biotech.de Examples include the 2,4-dimethyl-3-pentyl ester. researchgate.net

Adding acidic additives to the deprotection solution: Adding weak acids like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid (FA) to the piperidine deprotection solution can suppress aspartimide formation. peptide.comrsc.orgresearchgate.net The acid likely protonates the base, reducing its ability to abstract the amide proton, or protonates the amide nitrogen, making it less nucleophilic. rsc.org

Utilizing backbone protecting groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can be placed on the alpha-nitrogen of the amino acid preceding aspartic acid. peptide.comresearchgate.net These groups temporarily mask the amide nitrogen involved in the cyclization, preventing aspartimide formation. peptide.comresearchgate.net

Employing alternative protecting groups: Novel protecting groups for the aspartic acid side chain, such as cyanosulfurylides (CSY) or cyanopyridiniumylides (CyPY), have been developed to minimize or completely suppress aspartimide formation. iris-biotech.deiris-biotech.dersc.orgchemrxiv.org These groups often involve different cleavage mechanisms that avoid the basic conditions that promote cyclization.

The susceptibility to aspartimide formation is a key consideration when selecting protecting groups and synthesis strategies for peptides containing aspartic acid, particularly in Fmoc-based SPPS.

Table 1: Protecting Groups and Cleavage Conditions Relevant to Aspartic Acid Derivatives

| Protecting Group | Abbreviation | Type | Typical Cleavage Conditions | Notes |

| Benzyl Ester | OBzl | Carboxyl | Catalytic Hydrogenation (Pd/C, H₂) libretexts.org | Acid (e.g., HBr in Acetic Acid) publish.csiro.au |

| tert-Butyl Ester | OtBu | Carboxyl | Acid (e.g., TFA) acs.orgpeptide.com | Lewis Acids (e.g., FeCl₃, ZnBr₂) acs.orgnih.govresearchgate.net |

| Fmoc | Fmoc | α-Amino | Base (e.g., Piperidine) iris-biotech.dersc.orgscholaris.ca | Removed via E1cB mechanism. rsc.org |

| Boc | Boc | α-Amino | Acid (e.g., TFA) nih.gov | |

| 2,4-Dimethoxybenzyl | Dmb | Backbone N | Acid (e.g., TFA) peptide.comresearchgate.net | Used to prevent aspartimide formation. peptide.comresearchgate.net |

| Cyanosulfurylide | CSY | β-Carboxyl | Electrophilic halogen species (e.g., NCS) iris-biotech.deiris-biotech.de | Suppresses aspartimide formation; oxidative cleavage. iris-biotech.deiris-biotech.dechemrxiv.org |

| Cyanopyridiniumylide | CyPY | β-Carboxyl | Acidic hydrolysis chemrxiv.org | Suppresses aspartimide formation; acid-labile cleavage. chemrxiv.org |

Table 2: Factors Influencing Aspartimide Formation

| Factor | Effect on Aspartimide Formation |

| Amino Acid Sequence | Increased risk with Asp-X, especially Asp-Gly, Asp-Asn, Asp-Ala, Asp-Gln. iris-biotech.dersc.org |

| Basicity of Conditions | Promoted by strong bases (e.g., piperidine). peptide.comiris-biotech.dersc.orgscholaris.ca |

| Steric Hindrance | Bulky β-carboxyl protecting groups reduce formation. iris-biotech.deiris-biotech.deresearchgate.net |

| Temperature | Elevated temperatures can increase formation. researchgate.net |

Table 3: Mitigation Strategies for Aspartimide Formation

| Strategy | Mechanism |

| Bulky Side Chain Protection | Sterically hinders intramolecular cyclization. iris-biotech.deiris-biotech.deresearchgate.net |

| Acidic Additives in Deprotection | Modulates base strength or protonates amide nitrogen. peptide.comrsc.orgresearchgate.net |

| Backbone Protection | Masks the amide nitrogen involved in cyclization. peptide.comresearchgate.net |

| Alternative Protecting Groups | Different cleavage mechanisms avoid basic conditions. iris-biotech.deiris-biotech.dersc.orgchemrxiv.org |

| Pseudoproline Dipeptides | Can influence peptide conformation to reduce formation. iris-biotech.de |

Acid-Catalyzed Aspartimide Formation Pathways.

Aspartimide formation, a cyclic imide structure, can occur under both basic and acidic conditions. acs.orgiris-biotech.de In acid-catalyzed pathways, the aspartyl β-carboxyl side chain or its ester is activated, leading to intramolecular cyclization with the nitrogen of the preceding peptide bond. This forms a five-membered succinimide ring (aspartimide) and releases the protecting group or the free carboxylic acid. iris-biotech.de

Studies using model peptides, such as Glu-Asp-Gly-Thr, protected as the benzyl or cyclohexyl ester, have investigated the mechanism of acid-catalyzed aspartimide formation in various concentrations of hydrogen fluoride (B91410) (HF). nih.gov In dilute HF conditions (HF:dimethylsulfide 1:3, v/v), the mechanism was found to be of the AAC2 type, with the rate of aspartimide formation increasing slowly with increasing acid concentration. nih.gov In concentrated HF solutions (greater than 70% by volume), the rate of aspartimide formation increased rapidly with increasing acid concentration, although the mechanism remained AAC2 rather than AAC1. nih.gov The rate constants for aspartimide formation in HF-anisole (9:1, v/v) for a tetrapeptide protected as the benzyl ester were reported as 6.2 x 10⁻⁶ s⁻¹ at -15°C and 73.6 x 10⁻⁶ s⁻¹ at 0°C. nih.gov These rates were approximately three times faster than those observed for the free or cyclohexyl ester-protected tetrapeptide at these temperatures. nih.gov

Impact of Protecting Group Sterics on Aspartimide Suppression.

The steric bulk of the protecting group on the aspartic acid side chain significantly impacts the propensity for aspartimide formation. Increasing the steric hindrance of the β-carboxyl protecting group can physically hinder the intramolecular cyclization reaction, thereby suppressing succinimide ring formation. iris-biotech.debiotage.comresearchgate.netissuu.com

Various protecting groups have been evaluated for their effectiveness in reducing aspartimide formation. Studies have shown that bulkier groups generally lead to lower levels of aspartimide byproducts compared to the commonly used tert-butyl (OtBu) group. iris-biotech.deissuu.comiris-biotech.de For instance, the cyclohexyl ester has been shown to result in significantly less aspartimide formation during acidic or tertiary amine treatment compared to the benzyl ester. nih.gov Other bulky protecting groups, such as 3-methylpent-3-yl (OMpe), 2,3,4-trimethylpent-3-yl (ODie), 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno), have demonstrated improved suppression of aspartimide formation compared to the OtBu group. iris-biotech.debiotage.comresearchgate.netissuu.comiris-biotech.denih.gov

However, the effectiveness of a protecting group is not solely dependent on bulk; some flexibility may also be beneficial. biotage.com Large, conformationally restrained protecting groups have shown limited success. biotage.com The cyanosulfurylide (CSY) protecting group has been reported to completely suppress aspartimide formation, although it may lead to other side products under certain cleavage conditions. iris-biotech.deresearchgate.netissuu.comnih.gov

Comparative studies have evaluated the impact of different protecting groups on aspartimide formation in model peptides. The following table illustrates the relative effectiveness of some protecting groups in reducing aspartimide formation:

| Protecting Group | Relative Aspartimide Formation (Higher value indicates more formation) | Reference |

| OBzl | Higher | nih.govnih.gov |

| OtBu | High | issuu.comiris-biotech.denih.goviris-biotech.de |

| OMpe | Lower than OtBu | biotage.comiris-biotech.denih.govnih.gov |

| ODie | Higher than OMpe and OtBu (in some studies) | biotage.comnih.gov |

| OEpe | Lower than OtBu and OMpe | nih.goviris-biotech.de |

| OBno | Lowest among OtBu, OMpe, OEpe | nih.goviris-biotech.desigmaaldrich.com |

| Cyclohexyl | Lower than OBzl | nih.gov |

| CSY | Almost none | iris-biotech.deissuu.comnih.gov |

It is important to note that while bulkier side chain protecting groups can significantly reduce aspartimide formation, they may sometimes introduce issues such as decreased solubility and lower coupling efficiency. iris-biotech.de

Sequence-Dependent Factors Influencing Aspartimide Formation.

Aspartimide formation is highly dependent on the amino acid sequence surrounding the aspartic acid residue. iris-biotech.deiris-biotech.denih.goviris-biotech.debiotage.com The nature of the amino acid immediately following aspartic acid (the i+1 residue) has a significant impact on the rate of cyclization. iris-biotech.denih.goviris-biotech.denih.gov

Sequences that are particularly prone to aspartimide formation include those where aspartic acid is followed by small, flexible amino acids, or those with certain functional groups in the side chain. iris-biotech.denih.gov The Asp-Gly sequence is widely recognized as the most susceptible motif for aspartimide formation. iris-biotech.denih.goviris-biotech.de Other sequences known to have a high propensity for this side reaction include Asp-Asp, Asp-Asn, Asp-Gln, Asp-Arg, Asp-Thr, and Asp-Cys. iris-biotech.denih.goviris-biotech.de

The flexibility and lack of a bulky side chain in the i+1 residue, such as glycine, allow the backbone amide nitrogen to easily access the aspartic acid β-carboxyl group, facilitating the intramolecular cyclization. researchgate.net The presence of acidic groups in the side chain of the i+1 residue can slow down the formation of aminosuccinyl derivatives. nih.gov

Studies comparing aspartimide formation in different sequences, such as Val-Lys-Asp-Gly-Tyr-Ile (VKDGYI), Val-Lys-Asp-Asp-Tyr-Ile (VKDDYI), and Val-Lys-Asp-Arg-Tyr-Ile (VKDRYI), have shown that the Asp-Gly sequence (DG) exhibits significantly higher levels of aspartimide formation compared to Asp-Arg (DR) and Asp-Asp (DD) sequences. iris-biotech.de

Data on sequence dependency of aspartimide formation:

| Sequence Motif | Propensity for Aspartimide Formation | Reference |

| Asp-Gly | Highest | iris-biotech.denih.goviris-biotech.de |

| Asp-Asp | High | iris-biotech.denih.goviris-biotech.de |

| Asp-Asn | High | iris-biotech.denih.goviris-biotech.de |

| Asp-Gln | High | iris-biotech.denih.goviris-biotech.de |

| Asp-Arg | High | iris-biotech.denih.goviris-biotech.de |

| Asp-Thr | High | iris-biotech.denih.gov |

| Asp-Cys | High | nih.gov |

Strategies to mitigate sequence-dependent aspartimide formation include the use of modified amino acid building blocks or adjusting synthesis conditions. For instance, using di- or tri-methoxybenzyl (DMB/TMB) protected glycine when it follows aspartate can be highly beneficial in preventing aspartimide formation by temporarily masking the amide nitrogen of the peptide bond. iris-biotech.deissuu.compeptide.com

Epimerization Mechanisms at the Alpha-Carbon during Synthesis.

Epimerization, or racemization, at the α-carbon of amino acid residues is another significant side reaction in peptide synthesis, particularly problematic for aspartic acid. iris-biotech.deiris-biotech.deresearchgate.net Epimerization often occurs via the formation of a succinimide intermediate, the same intermediate involved in aspartimide formation. iris-biotech.deiris-biotech.de

Once the cyclic aspartimide is formed, the α-carbon becomes activated due to the electron-withdrawing nature of the flanking carbonyl groups. iris-biotech.de This activation allows for the abstraction of the α-hydrogen, leading to the formation of a chiral labile species that can rapidly epimerize. iris-biotech.deiris-biotech.denih.gov Subsequent ring-opening of the epimerized succinimide by nucleophiles like water or piperidine results in a mixture of α- and β-aspartyl peptides, as well as their epimerized forms (D-isomers). iris-biotech.deiris-biotech.denih.gov

The epimerization of aspartic acid residues is significantly faster compared to other amino acids, largely attributed to the increased acidity of the α-carbons within the succinimide intermediate. researchgate.net

Epimerization can also occur through the formation of oxazol-5(4H)-one intermediates, particularly during the coupling step, although this mechanism is more commonly associated with racemization of the activated amino acid itself before coupling. mdpi.com However, for aspartic acid, the succinimide pathway is a major contributor to epimerization, especially during deprotection steps in Fmoc solid-phase peptide synthesis (SPPS) where basic conditions are employed. iris-biotech.deiris-biotech.de

The extent of epimerization is influenced by factors such as the base used for Fmoc removal, temperature, and the specific amino acid sequence. iris-biotech.denih.govnih.gov Aspartimides are chirally labile, and the D-aspartate values observed in synthesized peptides can indicate the extent of epimerization that has occurred via the succinimide pathway. sigmaaldrich.com

Specificity and Selectivity in Differential Deprotection Strategies.

Differential deprotection strategies are essential in peptide synthesis to selectively remove specific protecting groups while leaving others intact, allowing for targeted modifications or cyclization. For aspartic acid derivatives like H-Asp(OBzl)-OtBu, the difference in lability between the benzyl ester (OBzl) and tert-butyl ester (OtBu) protecting groups can be exploited.

The tert-butyl ester is typically cleaved under mild to moderate acidic conditions, such as treatment with trifluoroacetic acid (TFA). acs.orgpeptide.com The benzyl ester (OBzl) is generally more stable to these conditions and is commonly removed by catalytic hydrogenation or stronger acids like HF or trifluoromethanesulfonic acid (TFMSA). nih.govacs.org This difference in acid lability allows for the selective removal of the OtBu group in the presence of the OBzl group using controlled acidic conditions.

Conversely, the OBzl group can be selectively removed using palladium-catalyzed hydrogenation, a method that is typically orthogonal to acid-labile protecting groups like OtBu and base-labile Fmoc groups. acs.orgpeptide.comgoogle.com This orthogonality is crucial for convergent synthesis strategies or for incorporating modifications at the β-carboxyl position while the α-carboxyl is protected.

Other protecting groups for the β-carboxyl of aspartic acid, such as allyl esters (OAll) or 2-phenylisopropyl esters (O-2-PhiPr), offer different lability profiles that can be used in differential deprotection schemes. nih.govpeptide.com Allyl esters are stable to both TFA and piperidine but can be removed with palladium catalysts. peptide.com 2-phenylisopropyl esters are labile to dilute TFA (e.g., 1% TFA in DCM), conditions under which tert-butyl based protecting groups remain intact. peptide.com

Selective deprotection of the tert-butyl ester on aspartic acid side chains has been achieved using Lewis acids like FeCl₃ on solid support, which is compatible with Fmoc chemistry and allows for on-resin modification. acs.orgresearchgate.net However, strongly acid-sensitive groups like Boc, Trt, and tert-butyl ethers are not resistant to these conditions. acs.org

Advanced Applications in Peptide Chemistry

H-Asp(OBzl)-OtBu as a Foundational Building Block in Peptide Synthesis.nih.gov

The strategic placement of protecting groups in this compound allows it to serve as a versatile building block in both solid-phase and solution-phase peptide synthesis methodologies. The benzyl (B1604629) ester on the side chain is a semi-permanent protecting group, while the tert-butyl ester on the α-carboxyl is a temporary protecting group, or vice versa depending on the synthesis strategy (e.g., Boc/Bzl vs. Fmoc/tBu). This orthogonality is key to selectively coupling amino acids and modifying the peptide chain at desired positions.

Applications in Solid-Phase Peptide Synthesis (SPPS).medchemexpress.comnih.govbiosynth.comthieme-connect.degreyhoundchrom.compeptide.comgoogle.comnih.govthieme-connect.deacs.orgthieme-connect.demedsci.orgvulcanchem.comgoogle.comresearchgate.netpeptide.com

In Solid-Phase Peptide Synthesis (SPPS), the peptide chain is assembled on an insoluble solid support, typically a polymeric resin. medsci.org The use of protected amino acid building blocks like this compound is fundamental to SPPS. medchemexpress.comnih.gov While Fmoc/tBu chemistry is currently the more prevalent strategy in SPPS, where the α-amino group is protected by Fmoc and side chains like aspartic acid's β-carboxyl are protected by tBu, Boc/Bzl chemistry also utilizes benzyl-based protection for the side chain carboxyls of aspartic and glutamic acids. peptide.compeptide.comiris-biotech.de

In Boc-based SPPS, Boc-Asp(OBzl)-OH is a common derivative, where the Boc group on the α-amino is removed with moderate acid (e.g., TFA), and the benzyl ester on the side chain is cleaved with strong acids like HF, TFMSA, or TMSOTf during the final cleavage from the resin. peptide.compeptide.com The use of this compound.HCl implies a scenario where the α-amino is unprotected (H-) and the α-carboxyl is protected as a tert-butyl ester, while the side chain is protected as a benzyl ester. This specific protection pattern might be employed in specific synthetic strategies, potentially involving fragment condensation or alternative protecting group schemes.

SPPS allows for the sequential addition of amino acids, building the peptide chain from the C-terminus to the N-terminus. medsci.orgmedsci.org Each cycle involves deprotection of the N-terminus of the resin-bound peptide, coupling with an activated protected amino acid, and washing steps. medsci.orgpeptide.com The efficiency of coupling and cleavage steps is critical for obtaining high purity peptides, especially for longer sequences. thieme-connect.de

Utilization in Solution-Phase Peptide Synthesis.nih.govgoogle.commedsci.orgpeptide.com

Solution-phase peptide synthesis involves coupling amino acids or peptide fragments in a homogeneous solution. peptide.com While SPPS is often preferred for its simplicity and potential for automation, solution-phase synthesis is valuable for large-scale production and the synthesis of specific peptide sequences or complex structures. bachem.com

The use of appropriate coupling reagents is essential in solution-phase synthesis to facilitate amide bond formation between amino acids or peptide fragments while minimizing side reactions such as racemization. bachem.comwiley-vch.de

Strategic Incorporation for Site-Specific Peptide Modifications.biosynth.com

The differential protection offered by this compound is particularly valuable for introducing site-specific modifications into peptides. The presence of distinct protecting groups on the α- and β-carboxylates allows for selective deprotection and subsequent functionalization of either the peptide backbone at the C-terminus (after α-carboxyl deprotection) or the aspartic acid side chain (after β-carboxyl deprotection).

For instance, if the α-carboxyl is protected as a tert-butyl ester (as in this compound) and the peptide is synthesized using a strategy where this group is temporarily removed, the free α-carboxyl can be modified before further chain elongation or cleavage from a solid support. Similarly, if the β-carboxyl is protected as a benzyl ester, selective removal of this group under specific conditions (e.g., hydrogenolysis) can allow for modification of the aspartic acid side chain while the peptide is still protected at other positions or attached to a resin. nih.gov This orthogonality is key to creating peptides with tailored functionalities, such as the incorporation of labels, fluorophores, or other chemical moieties at specific aspartic acid residues. bachem.com

Synthesis of Complex Peptide Architectures and Analogs.csic.esnih.govcore.ac.uk

This compound plays a role in the construction of more complex peptide architectures beyond simple linear sequences. Its ability to be selectively deprotected and coupled makes it useful in strategies for synthesizing branched peptides, cyclic peptides, and peptidomimetics.

Peptidomimetics and Amino Acid Analogue Synthesis.medsci.orgmdpi.com

Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as increased stability or bioavailability. The synthesis of peptidomimetics frequently involves the incorporation of non-natural amino acids or modified amino acid residues. This compound, or derivatives thereof, can serve as a starting material or an intermediate in the synthesis of aspartic acid-based peptidomimetics or amino acid analogues. medchemexpress.commdpi.comsigmaaldrich.com

For example, modified aspartic acid derivatives can be synthesized from protected precursors like Boc-Asp(OBzl)-OH, which is structurally related to this compound. vulcanchem.comsigmaaldrich.com These modified residues can then be incorporated into peptide sequences using standard coupling techniques to create peptidomimetics with altered structural and functional properties. The benzyl ester protecting group can be useful during the synthesis of these analogues.

Construction of Cyclic Peptides.core.ac.uk

Cyclic peptides, where the peptide chain forms a ring structure through an amide bond or other linkages, often exhibit enhanced biological activity and stability compared to their linear counterparts. thieme-connect.de The synthesis of cyclic peptides can involve cyclization in solution or on a solid support. thieme-connect.de

When aspartic acid is part of a cyclic peptide sequence, its side chain carboxyl group can be involved in forming the cyclic structure (side-chain-to-side-chain or side-chain-to-terminus cyclization). thieme-connect.degoogle.com this compound, with its protected side chain, can be incorporated into a linear precursor peptide. Selective deprotection of the β-carboxyl benzyl ester at a later stage, while other protecting groups remain intact, allows for controlled cyclization through amide bond formation with an appropriately positioned amino group in the peptide chain. thieme-connect.de The tert-butyl ester on the α-carboxyl would typically be removed before or during the final cleavage and deprotection steps, depending on the cyclization strategy. researchgate.net The use of this compound in the synthesis of linear precursors for cyclization has been reported. google.com

Contributions to the Development of Aspartate-Containing Biochemical Probes and Research Tools.

This compound serves as a key building block in the solid-phase peptide synthesis (SPPS) of peptides intended for use as biochemical probes and research tools. The orthogonal protecting group strategy, where the Fmoc group is commonly used for α-amino protection, complements the acid-labile tert-butyl ester and the hydrogenolysis- or acid-labile benzyl ester side-chain protection of aspartic acid. This allows for the stepwise assembly of the peptide chain on a solid support, followed by selective cleavage of protecting groups and release of the synthesized peptide from the resin. sigmaaldrich.comacs.org

The incorporation of protected aspartic acid derivatives like this compound is essential for preventing unwanted side reactions, such as aspartimide formation, which can occur with unprotected or inadequately protected aspartate residues during peptide synthesis, particularly under basic conditions used for Fmoc deprotection. researchgate.netpeptide.com Aspartimide formation involves the cyclization of the aspartic acid side chain with the backbone amide nitrogen, leading to truncated or modified peptide sequences, which can compromise the integrity and function of the resulting biochemical probe. researchgate.net The benzyl ester protection on the β-carboxyl group of aspartic acid in this compound helps to mitigate this issue by reducing the nucleophilicity of the side chain carboxyl group.

Aspartate-containing peptides are integral to the design and synthesis of various biochemical probes and research tools. For instance, peptides containing aspartic acid residues are used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. beilstein-journals.org Modified peptides incorporating aspartate derivatives can be designed as enzyme inhibitors or substrates, fluorescent probes, or components of affinity matrices for the isolation and study of biomolecules. beilstein-journals.orgstratech.co.uk

Detailed research findings highlight the utility of protected aspartate building blocks in creating sophisticated biochemical tools. For example, studies on protein ADP-ribosylation (ADPr) have utilized synthetic peptides bearing ADP-ribose at specific amino acid sites, including aspartate, to investigate the biochemical consequences of this post-translational modification. nih.gov The ability to synthesize well-defined, modified peptides with precise placement of labels or modifications is paramount for such investigations, and protected amino acid derivatives are indispensable for achieving this precision. nih.govualberta.ca

The synthesis of non-hydrolyzable peptide mimetics, used to characterize enzyme active sites and design selective probes, also relies on protected aspartate building blocks. For instance, in the study of caspases, Fmoc-protected dipeptidomimetic building blocks, which can be synthesized using protected aspartic acid derivatives, have been employed to create uncleavable peptide probes for characterizing caspase prime sides. biorxiv.org This research provides structural insights into enzyme-inhibitor interactions, guiding the design of more effective therapeutic agents and research tools. biorxiv.org

The development of glycolipid mimetics, which are used as biochemical probes to study carbohydrate-protein interactions, has also benefited from the use of aspartic acid building blocks. mdpi.com The carboxylic acid side chain of aspartic acid provides a convenient handle for attaching carbohydrate moieties, and protected aspartate derivatives facilitate the controlled coupling reactions required for synthesizing these complex molecules. mdpi.com

The precise synthesis afforded by using protected amino acids like this compound allows researchers to create a diverse array of aspartate-containing peptides and peptide-based tools with tailored properties for specific biochemical investigations. sigmaaldrich.com This includes peptides for studying cellular metabolism, developing targeted drug delivery systems, and creating diagnostic agents. ajouronline.comchemimpex.com

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation, Quantification, and Analysis

Chromatography is indispensable for separating H-Asp(OBzl)-OtBu from reaction byproducts, starting materials, and potential stereoisomers. These techniques are also the cornerstone of quantitative analysis to determine the purity of the final product.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of protected amino acids like this compound. nih.gov Reversed-Phase HPLC (RP-HPLC) is the most common modality, where a non-polar stationary phase is used with a polar mobile phase. nih.govharvardapparatus.com For this compound, a C8 or C18 silica-based column is typically employed. nih.govresearchgate.net

The separation mechanism relies on the hydrophobic interactions between the protected amino acid and the stationary phase. The benzyl (B1604629) (Bzl) and tert-butyl (OtBu) protecting groups confer significant hydrophobicity to the molecule, leading to retention on the column. The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution by ensuring the amine is protonated. harvardapparatus.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with differing polarities. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes, offers faster analysis times and higher resolution compared to traditional HPLC. Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks detected, typically by UV absorbance at around 210-220 nm, where the peptide bond and benzyl group absorb. nih.govresearchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 or C8, 3-5 µm particle size | Provides a non-polar surface for hydrophobic interaction-based separation. nih.gov |

| Mobile Phase | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile | A polar eluent system. Acetonitrile is the organic modifier, and TFA acts as an ion-pairing agent to improve peak shape. harvardapparatus.com |

| Elution Mode | Gradient Elution (e.g., 5% to 95% B over 20-30 min) | Allows for the separation of compounds with a wide range of polarities. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow for analytical HPLC. |

| Detection | UV Absorbance at 210-220 nm | Detects the peptide bond and the aromatic benzyl group. |

Chiral Chromatography for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is crucial, as racemization can occur during synthesis, leading to the presence of the undesired D-enantiomer. tandfonline.comtandfonline.com Chiral chromatography is the gold standard for separating and quantifying enantiomers. tandfonline.comsigmaaldrich.com

Two primary strategies are employed:

Direct Separation with Chiral Stationary Phases (CSPs): This is the most direct approach. The sample is injected onto an HPLC column that has a chiral selector immobilized on the stationary phase. tandfonline.comsigmaaldrich.com For protected amino acids, polysaccharide-based CSPs (e.g., Chiralpak® series) or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® T) are highly effective. tandfonline.comsigmaaldrich.com The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different interaction energies, leading to different retention times and thus separation. tandfonline.com This allows for the quantification of the D-isomer impurity in the desired L-isomer product, often to levels below 0.15%. tandfonline.com

Indirect Separation via Diastereomer Formation: An alternative method involves pre-column derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). tandfonline.comtandfonline.com This reaction converts the enantiomeric mixture into a mixture of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard achiral RP-HPLC column (e.g., C18). tandfonline.comtandfonline.com This method is highly sensitive, with detection at 340 nm due to the dinitrophenyl group. tandfonline.com

| Method | Principle | Typical Stationary Phase | Key Advantages |

|---|---|---|---|

| Direct Chiral HPLC | Transient diastereomeric complex formation between analyte and CSP. tandfonline.com | Polysaccharide-based (e.g., Chiralpak AD-H) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T). tandfonline.comsigmaaldrich.com | Direct analysis, no derivatization required, preserves the sample. sigmaaldrich.com |

| Indirect Chiral HPLC | Pre-column derivatization with a chiral agent (e.g., Marfey's reagent) to form diastereomers. tandfonline.com | Standard achiral RP-HPLC (e.g., C18). tandfonline.com | High sensitivity, uses standard columns, robust separation of diastereomers. tandfonline.comtandfonline.com |

Capillary Electrophoresis (CE) for Amino Acid Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume. creative-proteomics.com It is well-suited for the analysis of charged molecules like amino acids and their derivatives. nih.govspringernature.com For the analysis of this compound, a low pH buffer (e.g., pH 2.5-3.0) is typically used as the background electrolyte. nih.govnih.gov At this pH, the primary amine group is protonated (-NH3+), conferring a net positive charge on the molecule and ensuring its migration towards the cathode. nih.govspringernature.com

Detection can be achieved directly by UV absorbance, as the benzyl group provides a chromophore. nih.gov However, for enhanced sensitivity and specificity, CE is often coupled with mass spectrometry (CE-MS). nih.govspringernature.com This hyphenated technique provides separation based on the mass-to-charge ratio in the gas phase after electrophoretic separation, offering high selectivity. nih.gov Indirect UV detection is another approach where a UV-absorbing compound is added to the electrolyte; the analyte displaces this compound as it passes the detector, causing a decrease in absorbance. horiba.com CE can also be adapted for chiral separations by adding a chiral selector (e.g., a cyclodextrin) to the running buffer. creative-proteomics.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are essential for confirming the molecular structure of this compound and for identifying any structural impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules.

¹H NMR provides information about the number and chemical environment of protons. For this compound, the spectrum would show characteristic signals for the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons of the benzyl group's aromatic ring would appear in the downfield region (typically δ 7.3-7.4 ppm), while the nine equivalent protons of the tert-butyl group would give a strong singlet in the upfield region (around δ 1.4-1.5 ppm). unimi.itresearchgate.net The α-proton of the aspartic acid backbone would appear as a multiplet, its chemical shift influenced by the adjacent amine and carbonyl groups.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. oregonstate.edulibretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, one would expect to see signals for the two distinct carbonyl carbons (one from the tert-butyl ester and one from the benzyl ester) in the range of δ 170-175 ppm. acs.org The carbons of the benzyl aromatic ring would appear between δ 128-136 ppm, and the quaternary and methyl carbons of the tert-butyl group would be found in the upfield region (around δ 82 and 28 ppm, respectively). acs.orgchemicalbook.com

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃)₃ | ~1.45 (s, 9H) | ~28.1 (3C) |

| tert-Butyl (quaternary C) | - | ~82.5 |

| β-CH₂ | ~2.8-3.0 (m, 2H) | ~36-38 |

| α-CH | ~4.0-4.2 (m, 1H) | ~51-53 |

| Benzyl CH₂ | ~5.15 (s, 2H) | ~67.0 |

| Benzyl Aromatic CH | ~7.35 (m, 5H) | ~128.5 (ortho, meta), ~128.8 (para) |

| Benzyl Aromatic quat. C | - | ~135.5 |

| C=O (OtBu) | - | ~170.0 |

| C=O (OBzl) | - | ~171.5 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. unimi.itresearchgate.netoregonstate.edulibretexts.orgacs.orgchemicalbook.com Actual values may vary depending on solvent and other conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, electrospray ionization (ESI) is a common method to generate the protonated molecular ion [M+H]⁺. nih.gov The expected m/z for the [M+H]⁺ ion of this compound (C₁₅H₂₁NO₄) would be approximately 280.15. The hydrochloride salt form is also common. medchemexpress.cominvivochem.comsigmaaldrich.com

Tandem mass spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of the tert-butyl group: A prominent fragmentation would be the loss of isobutylene (B52900) (56 Da) from the tert-butyl ester, resulting in a fragment ion [M+H-56]⁺.

Loss of the benzyl group: Loss of the benzyl group (91 Da) or the entire benzyloxy group is also a common pathway. uni-muenster.de

Backbone Fragmentation: Cleavage along the amino acid backbone can produce characteristic b and y ions, which are fundamental in peptide sequencing. wiley-vch.de For example, a y-ion would result from cleavage of the amide bond, retaining the charge on the C-terminal fragment.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₅H₂₂NO₄]⁺ | 280.15 | Protonated molecular ion. |

| [M+H - C₄H₈]⁺ | [C₁₁H₁₄NO₄]⁺ | 224.09 | Loss of isobutylene from the tert-butyl ester. |

| [M+H - C₄H₉O]⁺ | [C₁₁H₁₃NO₃]⁺ | 208.09 | Loss of the tert-butoxy (B1229062) radical. |

| [M+H - C₇H₇]⁺ | [C₈H₁₅NO₄]⁺ | 189.10 | Loss of the benzyl radical. |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Tropylium ion from the benzyl group. |

Note: Fragmentation is complex and other ions are possible. nih.govuni-muenster.dewiley-vch.de The predicted m/z values are for the monoisotopic masses.

In-Process Monitoring and Byproduct Identification

The synthesis of complex molecules such as this compound necessitates rigorous in-process monitoring to ensure the reaction proceeds to completion, optimize yields, and minimize the formation of impurities. The identification of byproducts is a critical component of this monitoring, as it provides insights into side reactions, allowing for the refinement of the manufacturing process. Analytical techniques are deployed at various stages of the synthesis to track the consumption of reactants, the formation of the product, and the emergence of any related or unrelated impurities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical method for in-process monitoring in the synthesis of protected amino acids. nih.gov Coupled with ultraviolet (UV) detection, HPLC methods can separate and quantify the starting materials, intermediates, and the final this compound product in a single analysis. nih.govacs.org By taking samples from the reaction vessel at timed intervals, chemists can track the reaction kinetics and determine the optimal endpoint, preventing the formation of degradation products that may arise from extended reaction times or harsh conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an even more powerful tool, providing not only separation and quantification but also mass information for each peak. nih.gov This is invaluable for byproduct identification. During the synthesis of aspartic acid derivatives, a primary concern is the formation of aspartimide-related byproducts. rsc.org This occurs through an intramolecular cyclization reaction, resulting in a succinimide (B58015) intermediate that corresponds to a mass decrease of 18 Da due to the loss of a water molecule. rsc.org This aspartimide intermediate can subsequently hydrolyze to yield several isobaric impurities—compounds with the same mass as the desired product but different structures—including the L-isoaspartate (L-β-aspartyl), D-aspartate, and D-isoaspartate forms. rsc.org While simple mass spectrometry cannot distinguish these from the target compound, their different structures often lead to different retention times in a carefully developed HPLC separation. rsc.orgnih.gov

Chiral analysis, often using a specialized chiral column in HPLC or derivatization with a chiral reagent like Marfey's reagent followed by LC-UV analysis, is essential to detect and quantify the D-enantiomer, ensuring the enantiomeric purity of the final product. nih.gov

Detailed research findings from studies on peptide synthesis highlight that the formation of these byproducts is highly dependent on factors like pH, temperature, and the specific reagents used. rsc.org In-process monitoring allows for the direct observation of how changes in these parameters affect the purity profile of the crude product, enabling the development of a robust and controlled synthesis process.

Interactive Data Tables

The following tables summarize key byproducts and the analytical methods used for their monitoring.

Table 1: Potential Byproducts in this compound Synthesis This table details the common process-related impurities that can arise during the synthesis of this compound, based on known side reactions of aspartic acid derivatives.

| Byproduct Name | Structural Change | Mass Difference from Parent | Typical Identification Method |

| Aspartimide Intermediate | Intramolecular cyclization | -18 Da (Loss of H₂O) | LC-MS |

| L-iso-Asp(OBzl)-OtBu | Side-chain carboxyl linkage | 0 Da (Isobaric) | HPLC, LC-MS/MS |

| D-Asp(OBzl)-OtBu | Racemization at α-carbon | 0 Da (Isobaric) | Chiral HPLC |

| Dipeptide Impurity | Self-coupling of two molecules | +297.35 Da | LC-MS |

| H-Asp(OH)-OtBu | Loss of Benzyl group | -90.05 Da | LC-MS |

| H-Asp(OBzl)-OH | Loss of tert-Butyl group | -56.07 Da | LC-MS |

Note: The table above is interactive. You can sort the columns by clicking on the headers.

Table 2: Analytical Methodologies for In-Process Control This table outlines the primary analytical techniques used to monitor the reaction progress and assess the purity of this compound during its synthesis.

| Analytical Method | Parameter Monitored | Key Information Provided |

| HPLC-UV | Reactant & Product Concentration | Retention Time, Peak Area (Quantification) |

| LC-MS | Byproduct Identification & Confirmation | Mass-to-Charge Ratio (m/z), Molecular Weight |

| Chiral HPLC | Enantiomeric Purity | Separation and Quantification of D/L Enantiomers |

| GC-MS | Residual Solvents | Identification and Quantification of Organic Solvents |

| Karl Fischer Titration | Water Content | Quantitative measurement of water |

Note: The table above is interactive. You can sort the columns by clicking on the headers.

Computational Chemistry and Conformational Analysis of Protected Aspartic Acid Derivatives

Molecular Modeling and Dynamics Simulations of H-Asp(OBzl)-OtBu Conformations

Molecular modeling and molecular dynamics (MD) simulations are powerful tools to investigate the conformational preferences of molecules like this compound. These methods allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformations and the dynamics of their interconversion.

Detailed Research Findings:

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles from studies on related protected amino acids can be applied. For instance, studies on peptides containing β-amino acids, which alter the main chain, have shown that such modifications significantly impact the formation of stable secondary structures. bohrium.com Similarly, the bulky protecting groups in this compound would be expected to influence the local conformation.